molecular formula C10H17N3 B15057270 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine

Cat. No.: B15057270
M. Wt: 179.26 g/mol
InChI Key: UOBMSXPVIXOYRU-UHFFFAOYSA-N
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Description

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is an organic compound that features a cyclobutyl ring substituted with an ethyl group and a pyrazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene.

    Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a strong base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Cyclobutyl and Pyrazole Rings: The final step involves coupling the cyclobutyl ring with the pyrazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents and catalysts used in these processes include strong bases, alkyl halides, and transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine
  • 1-((3-Propylcyclobutyl)methyl)-1H-pyrazol-4-amine
  • 1-((3-Butylcyclobutyl)methyl)-1H-pyrazol-4-amine

Uniqueness

1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is unique due to the presence of the ethyl group on the cyclobutyl ring, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(3-ethylcyclobutyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-2-8-3-9(4-8)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3

InChI Key

UOBMSXPVIXOYRU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)CN2C=C(C=N2)N

Origin of Product

United States

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